molecular formula C11H11N3O5S B2781382 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 90286-82-1

2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2781382
CAS No.: 90286-82-1
M. Wt: 297.29
InChI Key: DWTSQRRBEVTORO-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxyphenyl, and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with urea in the presence of a base to form the intermediate 2-methoxyphenyl-urea. This intermediate is then subjected to cyclization with sulfonamide derivatives under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exerts its effects involves interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins. In plants, it inhibits photosynthetic electron transport by binding to the D1 protein in photosystem II, thereby disrupting the electron flow and leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • 2-hydroxy-N-(3-trifluoromethylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • 2-hydroxy-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target proteins .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S/c1-19-8-5-3-2-4-7(8)14-20(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTSQRRBEVTORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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